Tert-butyl 2-(hydroxymethyl)acrylate
Description
Significance in Contemporary Polymer and Organic Synthesis
In modern chemical research, Tert-butyl 2-(hydroxymethyl)acrylate serves as a highly valuable monomer for the synthesis of functional polymers through various polymerization techniques. acs.orgusm.edu It readily undergoes radical polymerization to form homopolymers and can be copolymerized with a wide range of other monomers, such as styrene (B11656), to produce copolymers with tailored properties. acs.orgusm.edu The presence of the hydroxymethyl group allows for the introduction of specific functionalities into the polymer backbone, which can be further modified post-polymerization.
A significant application lies in the creation of advanced polymers with specific responsive behaviors. For instance, it is a precursor for synthesizing biocompatible and amphiphilic copolymers that are responsive to pH stimuli. google.com The tert-butyl ester group can be selectively cleaved under acidic conditions, converting hydrophobic polymer segments into hydrophilic poly(acrylic acid) segments, a critical feature for developing smart materials used in controlled drug release and other biomedical applications. acs.orgusm.educmu.edu Its utility as a synthetic intermediate stems from the dual reactivity of its acrylate (B77674) and hydroxyl groups, allowing for a variety of chemical transformations.
| Property | Value |
|---|---|
| CAS Number | 121065-74-5 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| SMILES Code | C=C(CO)C(OC(C)(C)C)=O |
Unique Structural Features and Synthetic Utility in Research Contexts
The synthetic versatility of this compound is a direct result of its unique structural features, which include an acrylate moiety, a primary hydroxyl group, and a bulky tert-butyl ester group.
Acrylate Group : The carbon-carbon double bond of the acrylate is highly susceptible to radical polymerization, making it an excellent monomer for creating high molecular weight polymers rapidly. acs.org This vinyl group also allows for addition reactions, further expanding its utility in organic synthesis. specialchem.com
Hydroxymethyl Group : The primary alcohol (-CH₂OH) attached to the alpha-carbon is a key functional handle. It provides a site for post-polymerization modifications, enabling the grafting of other molecules or the alteration of the polymer's physical properties, such as hydrophilicity and cross-linking density. acs.org
Tert-butyl Ester Group : This bulky group serves two primary purposes. First, it imparts valuable properties to polymers, including increased hydrophobicity, excellent weatherability, and a higher glass transition temperature (Tg) compared to less bulky analogues. acs.orgspecialchem.comunivarsolutions.com The steric hindrance of the tert-butyl group also protects the ester linkage from hydrolysis, enhancing chemical stability. univarsolutions.com Second, and crucially for advanced synthesis, the tert-butyl group functions as a protecting group for the carboxylic acid. It can be quantitatively cleaved under mild acidic conditions, such as with neat trifluoroacetic acid, to unmask the carboxylic acid functionality post-polymerization. acs.orgusm.edu This transformation converts a hydrophobic, non-ionic polymer into a hydrophilic polyelectrolyte, a strategy central to the design of stimuli-responsive materials. usm.educmu.edu
Evolution of Research Domains Utilizing this compound
Research involving this compound has evolved from foundational synthesis and polymerization studies to its application in sophisticated material design. Initially, research focused on its synthesis, typically via the reaction of tert-butyl acrylate with formaldehyde (B43269) (or its solid form, paraformaldehyde) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgusm.edu These early investigations characterized its polymerization behavior, noting its rapid radical polymerization and its tendency to form an ether dimer at higher conversions. acs.org
The focus of research then shifted towards leveraging its unique bifunctionality. Scientists began to explore its use in creating polymers with higher glass transition temperatures and enhanced stability. acs.org The major evolution in its application came with the recognition of the tert-butyl group's utility as a cleavable protecting group. This opened the door to the now-prominent field of "smart" or "responsive" polymers. Researchers began to use this compound to create well-defined block copolymers that could self-assemble or change their solubility in response to a pH trigger. google.comcmu.edu This capability has positioned the monomer as a key building block in research domains focused on drug delivery systems, biocompatible materials, and advanced coatings. google.com The trajectory of research demonstrates a clear progression from understanding the monomer's basic chemistry to strategically exploiting its distinct functional groups to engineer complex macromolecular architectures with precisely controlled properties.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438124 | |
| Record name | t-butyl hydroxymethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121065-74-5 | |
| Record name | t-butyl hydroxymethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Tert Butyl 2 Hydroxymethyl Acrylate
Direct Synthetic Approaches to Tert-butyl 2-(hydroxymethyl)acrylate
Direct methods for synthesizing this compound typically involve the formation of the carbon-carbon bond at the α-position of the acrylate (B77674). These approaches are often favored for their atom economy and potentially fewer synthetic steps.
Baylis–Hillman Reaction Adaptations and Enhancements
The Baylis–Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, serves as a foundational method for synthesizing 2-(hydroxymethyl)acrylate compounds. wikipedia.orgnrochemistry.com In the context of this compound, this reaction involves the coupling of tert-butyl acrylate with formaldehyde (B43269). The reaction is typically catalyzed by a nucleophilic catalyst, such as a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org
The general mechanism involves the initial addition of the catalyst to the tert-butyl acrylate, forming a zwitterionic enolate. This nucleophilic intermediate then attacks the carbonyl carbon of formaldehyde. A subsequent proton transfer and elimination of the catalyst yield the desired this compound. nrochemistry.comyoutube.com
While the traditional Baylis-Hillman reaction can be slow, various enhancements have been developed to improve reaction rates and yields. google.com These include the use of specific solvents, co-catalysts, and optimized reaction conditions. For instance, conducting the reaction in a mixture of tetrahydrofuran (B95107) (THF) and water with an aliphatic amine as the catalyst has been shown to be effective. google.com Another approach utilizes DABCO as a catalyst in a THF solution, with pH adjustment during the reaction to facilitate product formation. google.com The efficiency of the Morita-Baylis-Hillman reaction, a related transformation, has been shown to be highly dependent on the solvent system, with aqueous methanol-chloroform mixtures providing excellent yields in some cases. organic-chemistry.org
| Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |
| Triethylamine | Tetrahydrofuran/Water | 24 hours | 77 | google.com |
| DABCO | Tetrahydrofuran | 36 hours | 80 | google.com |
| Tributylphosphine | Methanol/Chloroform | 30 minutes | 97 | organic-chemistry.org |
Table 1: Comparison of Catalysts and Conditions for Baylis-Hillman Type Reactions
Formalin-Mediated Reactions of Tert-butyl Acrylate
A common and practical approach to the synthesis of this compound involves the direct reaction of tert-butyl acrylate with formalin, which is an aqueous solution of formaldehyde. google.com This method is essentially a specific application of the Baylis-Hillman reaction.
In a typical procedure, tert-butyl acrylate is mixed with formalin in the presence of a suitable catalyst, such as a tertiary amine (e.g., triethylamine). google.com The reaction is often carried out in a mixed solvent system, like tetrahydrofuran and water, at room temperature for an extended period, typically 12 to 24 hours. google.com The molar ratio of the reactants and catalyst is a critical parameter, with an excess of formalin often used to drive the reaction to completion. google.com Upon completion, the product is extracted from the aqueous layer using an organic solvent and purified, commonly by distillation under reduced pressure. google.com
Alternative Pathways for this compound Synthesis
Besides direct coupling reactions, alternative synthetic routes have been explored, often involving the construction of the acrylate backbone from different starting materials or through functional group interconversion.
Approaches from Malonates and Formaldehyde
An alternative strategy for constructing the core structure of this compound involves the use of malonate derivatives and formaldehyde. Diethyl malonate, for example, can react with formaldehyde in the presence of a base like potassium bicarbonate to form diethyl bis(hydroxymethyl)malonate. orgsyn.org While this specific example leads to a diethyl ester, the underlying principle of using malonates as a C3 building block can be adapted. A more direct route to α-substituted tert-butyl acrylates has been developed from Meldrum's acid and aldehydes, which proceeds through a Mannich-type reaction triggered by the thermal cycloreversion of a dioxinone ring in the presence of tert-butyl alcohol. kcl.ac.uk The synthesis of various tert-butyl malonates has also been a subject of interest, indicating the availability of these precursors for further chemical transformations. sigmaaldrich.comfrontiersin.org
Bromination and Subsequent Functionalization Routes
Another indirect route to this compound involves a two-step sequence starting from the parent compound. First, this compound is synthesized, for instance, through the formalin-mediated reaction of tert-butyl acrylate. google.com This intermediate is then subjected to bromination, typically using a reagent like phosphorus tribromide, to convert the hydroxyl group into a bromomethyl group, yielding tert-butyl 2-(bromomethyl)acrylate. google.com This brominated intermediate can then, in principle, be subjected to nucleophilic substitution to reintroduce a hydroxyl group or other functional moieties. This approach is particularly useful for creating derivatives of this compound. google.com The regioselective bromination of complex molecules has been demonstrated, highlighting the feasibility of such targeted functionalization. nih.gov
Synthesis of Key Intermediates and Oligomeric Forms
The synthesis of this compound is often a precursor step for creating more complex molecules, such as polymers and oligomers. The monomer itself can undergo dimerization to form an ether-linked dimer, which is also a valuable multifunctional monomer. acs.org
The polymerization of tert-butyl acrylate and its derivatives is a well-studied area. cmu.educmu.edu Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the controlled polymerization of tert-butyl acrylate, leading to well-defined polymers. cmu.edu These polymers can serve as macroinitiators for the synthesis of block copolymers. cmu.edu The tert-butyl ester groups in these polymers can be selectively cleaved under acidic conditions, for example, using trifluoroacetic acid, to yield poly(acrylic acid) segments, transforming hydrophobic polymers into amphiphilic ones. cmu.edu
Preparation of Ether Dimers of Tert-butyl α-(hydroxymethyl)acrylate
The ether dimer of tert-butyl α-(hydroxymethyl)acrylate, also known as bis(tert-butyl acryloxymethyl) ether, is a notable derivative that can be formed during the synthesis of TBHMA itself. The formation of this dimer is often an equilibrium-driven process.
The synthesis of tert-butyl α-(hydroxymethyl)acrylate involves the reaction of tert-butyl acrylate with paraformaldehyde. This reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in the presence of tert-butyl alcohol at elevated temperatures. acs.org Initial reaction yields the desired hydroxymethyl monomer, but prolonged reaction times or forcing the reaction to completion leads to the formation of the ether dimer in significant quantities. acs.org The yield of the dimer can be increased from approximately 50% to over 80% by extending the heating period of the reaction mixture. acs.org
The proposed mechanism suggests that the reaction can be driven back from the ether to the alcohol and subsequently to the starting materials, indicating a reversible process. acs.org The structure of the ether dimer has been confirmed using spectroscopic methods, including 13C solution NMR. acs.org
Table 1: Synthesis of Tert-butyl α-(hydroxymethyl)acrylate Ether Dimer
| Precursors | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|
The ether dimer is of particular interest as it can undergo cyclopolymerization to produce soluble polymers with high molecular weights. acs.org This polymerization can be initiated thermally at temperatures above 120 °C or by using a radical initiator like azobisisobutyronitrile (AIBN) in solution. acs.org
Derivatization to Activated Forms (e.g., Acid Chlorides)
The conversion of esters to acid chlorides is a fundamental transformation in organic synthesis, providing a route to more reactive acylating agents. For tert-butyl esters, a selective method for their conversion to acid chlorides has been developed using thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This method is particularly advantageous as it is highly selective for tert-butyl esters in the presence of other ester groups, such as methyl, ethyl, isopropyl, and benzyl (B1604629) esters, which remain largely unreactive under the same conditions. organic-chemistry.orgnih.gov
The reaction is typically carried out at room temperature and provides acid chlorides in very high yields without the need for purification. organic-chemistry.orgnih.gov Mechanistic studies indicate that the reaction is promoted by acid, with HCl playing a critical role. organic-chemistry.org The presence of a small amount of water can accelerate the reaction in a sealed vessel by generating HCl in situ. organic-chemistry.org This method is compatible with a range of functional groups and preserves the stereochemical integrity at α-centers. organic-chemistry.org
While a specific example starting directly from this compound is not detailed in the provided literature, the general applicability of this method to tert-butyl esters suggests its utility for this transformation. The hydroxyl group in TBHMA would likely need to be protected prior to the reaction with thionyl chloride to prevent side reactions.
Table 2: General Conditions for Conversion of Tert-butyl Esters to Acid Chlorides
| Reagent | Temperature | Reaction Time | Yield | Key Features | Reference |
|---|
This selective dealkylation-chlorination provides a direct pathway to the corresponding acid chloride, which can then be used in a variety of subsequent reactions, such as amidation or esterification with other alcohols, to produce a wider range of functionalized monomers and polymers.
Advanced Polymerization Chemistry of Tert Butyl 2 Hydroxymethyl Acrylate
Homopolymerization Studies
The homopolymerization of tert-butyl 2-(hydroxymethyl)acrylate has been explored through various radical polymerization methods to produce polymers with distinct characteristics.
Conventional free-radical polymerization of this compound proceeds readily. Studies have shown that using an initiator such as azobisisobutyronitrile (AIBN) in solution can produce high molecular weight polymers. For instance, the radical polymerization of TBHMA has been reported to yield a homopolymer with a molecular weight of approximately 4.5 x 10⁵ g/mol . rsc.org The polymerization is typically carried out by heating the monomer in the presence of the initiator, leading to the formation of atactic polymer chains that are rich in syndiotactic units, as suggested by solution ¹³C NMR analysis. rsc.org The resulting poly(this compound) is typically isolated as a white powder after precipitation. rsc.org
Controlled radical polymerization (CRP) techniques have been applied to the functional family of α-(hydroxymethyl)acrylates to synthesize polymers with well-defined architectures, controlled molecular weights, and low polydispersity. These methods are particularly valuable for creating advanced materials. Investigations have primarily focused on the ether dimer of TBHMA for cyclopolymerization studies, which offers a pathway to polymers with unique cyclic structures within the backbone.
Atom Transfer Radical Polymerization (ATRP) has been successfully employed in the cyclopolymerization of the ether dimer of tert-butyl α-(hydroxymethyl)acrylate. rsc.org This process utilizes a copper catalyst system to achieve high cyclization efficiency, resulting in the formation of polymers containing six-membered tetrahydropyran (B127337) repeat units. rsc.org
Research has shown that using a catalyst system of Copper(I) bromide (CuBr) with N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) as a ligand in xylene at 70 °C allows for the synthesis of cyclopolymers with controlled molecular weights and low polydispersities (Đ). rsc.org The temperature of the reaction is a critical parameter; at higher temperatures (e.g., 100 °C), the polymerization becomes less controlled, leading to increased polydispersity. rsc.org Conversely, lower temperatures (e.g., 50 °C) can promote intermolecular reactions, resulting in the formation of pendent vinyl groups and potential cross-linking. rsc.org The living character of the propagating cyclopolymers has been confirmed through the successful synthesis of block copolymers. rsc.org
Table 1: ATRP Cyclopolymerization of TBHMA Ether Dimer This table is interactive. Click on the headers to sort.
| Initiator | Catalyst System | Solvent | Temp. (°C) | Result | Polydispersity (Đ) |
|---|---|---|---|---|---|
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Xylene | 70 | High conversion, controlled Mₙ | Low |
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Xylene | 100 | Less controlled polymerization | Increased |
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Xylene | 50 | Pendent vinyl groups, cross-linking | - |
The cyclopolymerization of the TBHMA ether dimer has also been achieved using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This method provides another route to soluble cyclic polymers with well-defined characteristics.
In these applications, Cumyl dithiobenzoate (CDB) is typically used as the RAFT agent with AIBN as the thermal initiator. rsc.org The polymerization, when conducted in a solvent like xylene at 70 °C, yields soluble polymers composed of six-membered tetrahydropyran rings. rsc.org The resulting polymers exhibit relatively low polydispersity indices and molecular weights that are in close agreement with theoretical predictions, demonstrating the controlled nature of the RAFT process for this system. rsc.org
Table 2: RAFT Cyclopolymerization of TBHMA Ether Dimer This table is interactive. Click on the headers to sort. | RAFT Agent | Initiator | Solvent | Temp. (°C) | Result | Polydispersity (Đ) | | :--- | :--- | :--- | :--- | :--- | | Cumyl dithiobenzoate (CDB) | AIBN | Xylene | 70 | Soluble cyclic polymers, controlled Mₙ | Relatively low |
Nitroxide-Mediated Polymerization (NMP) is a robust CRP technique widely used for synthesizing polymers with complex architectures. slideshare.netacs.org The control in NMP is established through a reversible termination step where a propagating radical chain is capped by a stable nitroxide radical. wikipedia.org While NMP has been extensively studied for monomers like styrene (B11656), its application to acrylates requires specific conditions and nitroxide mediators. researchgate.net
The polymerization of acrylate (B77674) monomers via NMP is often challenging with common nitroxides like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which are effective for styrenics. wikipedia.orgresearchgate.net More advanced and often more costly acyclic nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), have been developed and proven to be highly efficient for the controlled polymerization of acrylates, including n-butyl acrylate. rsc.orgacs.org These systems allow for the synthesis of well-defined polyacrylates with predictable molecular weights and narrow distributions. acs.org While NMP is a well-established method for various functional acrylates, specific investigations detailing the NMP of this compound itself are not prominent in the surveyed literature. However, the general strategies developed for other acrylate monomers would provide the foundational methodology for its potential application to TBHMA.
Controlled Radical Polymerization (CRP) of this compound
Copolymerization Strategies and Architectures
The presence of the hydroxyl and tert-butyl ester functionalities makes TBHMA a versatile monomer for copolymerization, enabling the creation of polymers with combined properties.
Conventional radical copolymerization of TBHMA with other vinyl monomers, such as styrene, has been shown to proceed readily. rsc.org These copolymerizations result in products that appear to be essentially random copolymers, based on their physical and spectral characteristics. rsc.org
Furthermore, the living nature of controlled radical polymerization techniques allows for the synthesis of more complex architectures like block copolymers. For example, the cyclopolymer of the TBHMA ether dimer, synthesized via ATRP, has been used as a macroinitiator for the subsequent polymerization of tert-butyl acrylate. rsc.org This "grafting from" strategy successfully produced block copolymers, demonstrating the livingness of the chain ends of the cyclopolymer. rsc.org This approach opens pathways to novel amphiphilic materials after the selective cleavage of the tert-butyl ester groups.
Statistical Copolymerization with Hydrophilic and Hydrophobic Monomers
Statistical copolymers are characterized by a random distribution of monomer units along the polymer chain. The synthesis of statistical copolymers using tert-butyl acrylate (tBA), a structurally related monomer, provides insight into the copolymerization behavior of TBHMA. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), are frequently employed to synthesize well-defined statistical copolymers. researchgate.net
For instance, functional spontaneous gradient copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA), a hydrophilic monomer, and tBA, a hydrophobic monomer, have been successfully synthesized via ATRP. tandfonline.com The kinetic behavior of such copolymerizations indicates a controlled process. tandfonline.com The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and microstructure. In the case of the HEMA/tBA system, the reactivity ratios were estimated to be rHEMA = 4.497 and rtBA = 0.212, indicating that HEMA is more reactive. tandfonline.com
The properties of statistical copolymers can be finely tuned by adjusting the monomer feed ratio. researchgate.net For example, the glass transition temperature (Tg) of statistical poly(isobornyl acrylate-co-n-butyl acrylate) copolymers can be systematically varied to mimic the thermal behavior of various acrylate homopolymers like poly(t-butyl acrylate) and poly(methyl acrylate). researchgate.net While these statistical copolymers may share thermal properties with their homopolymer counterparts, their mechanical properties can differ significantly. researchgate.net Conventional free-radical polymerization is also a suitable method for producing statistical copolymers from a wide array of commercially available hydrophilic and hydrophobic (meth)acrylic monomers. acs.org
Block Copolymerization for Amphiphilic Architectures
Block copolymers consist of two or more distinct polymer chains linked together. When these blocks possess different affinities for a solvent (i.e., one is hydrophilic and the other is hydrophobic), the resulting macromolecule is an amphiphilic block copolymer. These polymers are of significant interest as they can self-assemble into various nanostructures, such as micelles, in selective solvents. cmu.edumdpi.com
The synthesis of amphiphilic block copolymers often involves using a polymer made from tert-butyl acrylate (tBA) or its derivatives as a hydrophobic block. cmu.edu This block can then be selectively hydrolyzed to convert the tert-butyl ester groups into carboxylic acid groups, creating a hydrophilic poly(acrylic acid) (PAA) block. cmu.educmu.edu This transformation turns the initially hydrophobic polymer into an amphiphilic one. cmu.edu
Controlled/living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are powerful tools for creating well-defined block copolymers. cmu.educmu.eduresearchgate.net For example, tBA has been successfully used to create block copolymers with monomers like styrene and methyl acrylate via ATRP. cmu.educmu.edu Similarly, the cyclopolymer derived from the TBHMA ether dimer has been used as a macroinitiator for a subsequent block copolymerization with tert-butyl acrylate, demonstrating the livingness of the propagating cyclopolymer chains. researchgate.netacs.org This approach allows for the creation of complex architectures where a cyclic polymer block is combined with a linear block. researchgate.netacs.org
The table below shows examples of block copolymers synthesized from tert-butyl acrylate (tBA) using ATRP, highlighting the controlled nature of the polymerization.
| First Block | Second Block | Mn ( g/mol ) | Mw/Mn | Reference |
| Polystyrene | Poly(tert-butyl acrylate) | 20,800 | 1.15 | cmu.edu |
| Poly(tert-butyl acrylate) | Polystyrene | 19,500 | 1.17 | cmu.edu |
| Poly(tert-butyl acrylate) | Poly(methyl acrylate) | 18,500 | 1.11 | cmu.edu |
Gradient Copolymerization Techniques
Gradient copolymers represent a unique class of polymers where the monomer composition changes gradually along the polymer chain. uq.edu.auwikipedia.org This structure is intermediate between the abrupt compositional change of a block copolymer and the statistically constant composition of a random copolymer. tandfonline.comwikipedia.org This gradual change in composition can lead to unique properties, such as a single, broad, and tunable glass transition temperature, making them suitable for applications like vibration damping. tandfonline.comwikipedia.org
The development of controlled/living radical polymerization techniques has made the synthesis of well-defined gradient copolymers more accessible. tandfonline.com One common method is the semi-batch process, where one comonomer is gradually fed into the reaction mixture containing the other comonomer. uq.edu.au This allows for precise control over the compositional profile along the chain. uq.edu.au
Alternatively, "spontaneous" gradient copolymers can be formed in a simple batch polymerization if the comonomers have significantly different reactivity ratios. uq.edu.au An example is the synthesis of functional spontaneous gradient copolymers of 2-hydroxyethyl methacrylate (HEMA) and tert-butyl acrylate (tBA) by ATRP. tandfonline.com The significant difference in their reactivity ratios leads to a natural gradient in composition as the more reactive monomer (HEMA) is consumed faster. tandfonline.com The resulting copolymers exhibit surface morphologies that change with polymerization time, reflecting the evolving composition of the polymer chains. tandfonline.com
Cyclopolymerization of Tert-butyl α-(hydroxymethyl)acrylate Derivatives
Cyclopolymerization is a process where a monomer containing two polymerizable double bonds undergoes an alternating sequence of intramolecular (cyclization) and intermolecular addition steps to form a polymer containing cyclic structures in the main chain.
The ether dimer of tert-butyl α-(hydroxymethyl)acrylate (TBHMA) is a symmetrical dimethacrylate monomer that is particularly well-suited for cyclopolymerization. acs.orgacs.org This dimer can be synthesized from tert-butyl acrylate through a Baylis-Hillman reaction, followed by dimerization at an elevated temperature. acs.org
Controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully employed for the cyclopolymerization of the TBHMA ether dimer. researchgate.netacs.orgacs.org These methods yield cyclopolymers with high cyclization efficiency, meaning the formation of the ring structure is highly favored over intermolecular cross-linking. acs.orgacs.org The resulting polymers contain six-membered tetrahydropyran repeat units and possess controlled molecular weights with low polydispersities. researchgate.netacs.orgacs.org The polymerization is typically carried out in a solvent like xylene using a copper-based catalyst system for ATRP. acs.orgacs.org
The conditions under which cyclopolymerization is performed can significantly influence the resulting polymer's microstructure and properties. researchgate.netacs.org Temperature, in particular, has been shown to be a critical factor in the ATRP cyclopolymerization of the TBHMA ether dimer. acs.orgacs.org
Higher temperatures tend to favor the intramolecular cyclization process. acs.org However, research shows that for the ATRP of the TBHMA dimer, an optimal temperature exists. For example, at 70 °C, the polymerization is well-controlled, yielding polymers with low polydispersities. acs.orgacs.org At a higher temperature of 100 °C, the polymerization becomes less controlled, and polydispersities increase. researchgate.netacs.org Conversely, at a lower temperature of 50 °C, intermolecular reactions become more prevalent, leading to the formation of pendent vinyl groups and potential cross-linking. researchgate.netacs.org
The microstructure of the cyclopolymers, specifically the nature of the ring structures formed, can be investigated using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy by observing the carbonyl carbon peaks. researchgate.netacs.org These microstructural details, along with the polymer's polydispersity, have a direct impact on the material's physical properties, such as its glass transition temperature (Tg). researchgate.netacs.org
Anionic Polymerization Approaches for Poly(tert-butyl acrylate)
Anionic polymerization of acrylate monomers like tert-butyl acrylate (tBA) is challenging due to inherent side reactions. acs.orgcmu.edu The active anionic chain end can react with the ester carbonyl group of the monomer or another polymer unit, leading to termination and a loss of control over the polymerization. acs.orgcmu.edu This often results in polymers with broad molecular weight distributions and ill-controlled molecular weights. acs.org
To overcome these challenges, several strategies have been developed to achieve controlled anionic polymerization of tBA. One successful approach involves using a binary initiator system. For example, combining an initiator like diphenylmethyllithium, -potassium, or -cesium with a dialkylzinc compound (e.g., dimethylzinc (B1204448) or diethylzinc) in THF at low temperatures (e.g., -78 °C) allows for the synthesis of poly(tert-butyl acrylate) (PtBA) with predicted molecular weights and narrow molecular weight distributions (Mw/Mn < 1.15). acs.org The dialkylzinc is believed to moderate the reactivity of the propagating chain end, suppressing side reactions. acs.org
Another effective method is the use of stabilizing additives, with lithium chloride (LiCl) being a prominent example. cmu.edu In the presence of LiCl, the anionic polymerization of tBA can proceed in a controlled manner, yielding polymers with relatively narrow molecular weight distributions (Mw/Mn ≈ 1.2). cmu.edu These "ligated" or "stabilized" anionic polymerizations are robust enough to allow for the synthesis of well-defined block copolymers, such as poly(styrene-b-tBA). cmu.edu
The table below presents data from the anionic polymerization of tBA, demonstrating the effect of using a binary initiator system on controlling the polymer's molecular weight and polydispersity.
| Initiator System | [Monomer]/[Initiator] | Mn (Theoretical, g/mol ) | Mn (Experimental, g/mol ) | Mw/Mn | Reference |
| Ph2CHK | 100 | 12,800 | 13,100 | 1.11 | acs.org |
| Ph2CHK / (C2H5)2Zn | 100 | 12,800 | 12,500 | 1.07 | acs.org |
| Ph2CHCs | 100 | 12,800 | 13,000 | 1.13 | acs.org |
| Ph2CHCs / (C2H5)2Zn | 100 | 12,800 | 12,600 | 1.06 | acs.org |
Post Polymerization Modification and Functionalization of Derived Polymers
Selective Hydrolysis of Tert-butyl Ester Groups to Carboxylic Acids
The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality. Its selective removal, or deprotection, is a key step in converting the hydrophobic polymer into a hydrophilic, pH-responsive polyelectrolyte, poly(2-(hydroxymethyl)acrylic acid). This transformation is typically achieved under acidic conditions, which cleave the ester bond without affecting the hydroxyl groups or the polymer backbone.
Several methods have been established for the deprotection of poly(tert-butyl acrylate) and related polymers, which are directly applicable to poly(tert-butyl 2-(hydroxymethyl)acrylate). A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM); however, this can sometimes lead to incomplete cleavage. nih.gov More effective and cleaner methods have been developed to achieve quantitative hydrolysis. nih.gov
For instance, using a slight excess of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP) at room temperature can lead to complete deprotection within a few hours. nih.gov Another approach employs heterogeneous acid catalysts, such as an acidic macroreticular polymeric catalyst (Amberlyst 35DRY), in a flow reactor system, which allows for efficient deprotection and easy catalyst removal. nycu.edu.tw Molecular iodine has also been reported as a mild and efficient catalyst for the hydrolysis of tert-butyl esters, offering high chemoselectivity while preserving other acid-labile groups. researchgate.net
Table 1: Comparison of Methods for Selective Hydrolysis of Tert-butyl Esters
| Reagent/Catalyst | Solvent | Temperature | Time | Outcome | Citation |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | ~72 h | Often incomplete cleavage (~99.5%) | nih.gov |
| Hydrochloric Acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temperature | ~4 h | Quantitative cleavage to poly(acrylic acid) | nih.gov |
| Amberlyst 35DRY | Diisobutyl ketone (DIBK) | 180 °C (in flow) | 15 min | Successful selective deprotection | nycu.edu.tw |
| Molecular Iodine (I₂) | Acetonitrile | Reflux | Varies | Mild and efficient hydrolysis | researchgate.net |
Chemical Transformations of Hydroxyl Functional Groups
The primary hydroxyl groups along the polymer backbone provide another avenue for functionalization. These groups can undergo a variety of chemical transformations common to alcohols, allowing for the introduction of new functionalities. One significant modification is the selective oxidation of the hydroxyl groups to aldehydes.
This transformation can be achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation. nih.govnih.gov This method effectively converts the primary alcohols on the side chains of poly(2-hydroxyethyl acrylate), a structurally similar polymer, into aldehyde groups. nih.govnih.gov This process creates a polymer decorated with multiple reactive aldehyde functionalities along its chain. nih.gov The resulting poly(aldehyde) is a valuable intermediate for further reactions, such as cross-linking with amine-containing molecules like collagen. nih.govnih.gov The reactivity of these aldehyde groups has been shown to be comparable to that of glutaraldehyde, a common cross-linking agent. nih.gov This modification enhances properties like thermal stability and can be controlled by adjusting the reaction pH and the amount of the oxidizing agent. nih.govnih.gov
Grafting-From and Grafting-To Strategies for Surface Modification of Polymeric Materials
The functional groups of poly(this compound) are ideal for creating polymer brushes on surfaces through "grafting-from" and "grafting-to" techniques. These methods are used to modify the surface properties of materials, such as biocompatibility and adhesion. nih.govnih.gov
In the "grafting-from" approach, initiator molecules are first immobilized on a substrate surface. The polymer chains are then grown directly from these surface-bound initiators. For a surface coated with poly(this compound), the hydroxyl groups can be converted into initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov This method allows for the growth of high-density polymer brushes. nih.gov Free-radical polymerization is another simple route that can be employed in a "grafting-from" strategy to polymerize a wide variety of monomers from a functionalized surface. mdpi.com
The "grafting-to" strategy involves synthesizing polymers with reactive end-groups first, and then attaching these pre-formed polymers to a compatible surface. nih.gov For example, polymers with a terminal carboxyl group could be grafted onto a surface rich in hydroxyl groups. While this method offers better characterization of the polymer before attachment, it generally results in lower grafting densities compared to the "grafting-from" approach due to the steric hindrance of already attached polymer chains. nih.gov
Table 2: Comparison of Grafting Strategies
| Strategy | Description | Advantages | Disadvantages | Citation |
| Grafting-From | Polymer chains are grown from initiators immobilized on the surface. | High grafting density; uniform chain length. | Characterization of grafted polymer is difficult. | nih.govnih.gov |
| Grafting-To | Pre-synthesized polymers are attached to the surface. | Well-characterized polymers before grafting. | Lower grafting density due to steric hindrance. | nih.gov |
Incorporation of Reactive Intermediates for Further Derivatization
The functional groups on the polymer can be converted into reactive intermediates, which can then be used for subsequent chemical reactions, such as cross-linking or bioconjugation.
As discussed previously, the oxidation of the hydroxyl groups to aldehydes creates a polyaldehyde intermediate. nih.govnih.gov These aldehyde groups are highly reactive towards amines, enabling covalent cross-linking with proteins like collagen under alkaline conditions. nih.govnih.gov This reaction can be used to create hydrogels or modify biological surfaces.
Another strategy involves using divinyl reagents as cross-linkers. In the "arm-first" method for creating star polymers, linear polymer arms are first synthesized and then reacted with a divinyl compound. cmu.edu The reactive ends of the polymer arms add across the vinyl groups, leading to the formation of a cross-linked core from which the polymer arms radiate. This technique could be adapted for poly(this compound) by first creating macroinitiators from the polymer and then cross-linking them with a divinyl reagent to form star-shaped or network structures. cmu.edu
Applications in Advanced Materials Science and Engineering Research
Design and Synthesis of Functional Polymeric Materials
The monomer is instrumental in synthesizing polymers with precisely controlled architectures and properties, enabling targeted performance in various high-tech applications.
Stimuli-Responsive Polymers (e.g., pH-responsive, thermo-responsive)
A primary application of tert-butyl acrylate (B77674), a related monomer, is in the creation of pH-responsive polymers. Polymers containing tert-butyl acrylate units can be hydrolyzed to form poly(acrylic acid). nih.gov The resulting carboxylic acid groups can be protonated or deprotonated depending on the ambient pH, causing significant conformational changes in the polymer chains. mdpi.com This makes the material swell in basic conditions and collapse in acidic conditions. mdpi.comnih.gov A facile method for this transformation involves using a slight excess of hydrochloric acid in hexafluoroisopropanol, which achieves complete conversion to poly(acrylic acid) within hours at room temperature. nih.gov This is often a preferred route over direct polymerization of acrylic acid. Similarly, copolymers incorporating monomers like 2-(tert-butylamino)ethyl methacrylate (B99206) exhibit pH-responsiveness due to the protonation of their amine groups. nih.govresearchgate.net
Thermo-responsive polymers can also be synthesized by copolymerizing acrylates with monomers known to exhibit a Lower Critical Solution Temperature (LCST), such as N-isopropylacrylamide (PNIPAM) or oligo(ethylene glycol) methacrylates (POEGMA). nih.govrsc.orgmdpi.com The LCST is the temperature above which the polymer becomes insoluble in a solvent. rsc.org By adjusting the ratio of the hydrophobic tert-butyl-containing monomer to the thermo-responsive monomer, the LCST of the resulting copolymer can be precisely tuned for specific applications. rsc.org
Amphiphilic Copolymers for Self-Assembly and Nanostructures
Amphiphilic block copolymers, which contain both a hydrophilic (water-loving) and a hydrophobic (water-fearing) segment, can spontaneously self-assemble into ordered nanostructures like micelles and polymersomes in a selective solvent. frontiersin.orgnih.gov Poly(tert-butyl acrylate) is frequently used as a hydrophobic block in the synthesis of these materials. researchgate.net
The synthesis strategy often involves creating a block copolymer, such as polystyrene-b-poly(tert-butyl acrylate), through controlled polymerization techniques. researchgate.net Subsequently, the poly(tert-butyl acrylate) block can be selectively hydrolyzed to the hydrophilic poly(acrylic acid) block. researchgate.net This transformation converts the initial hydrophobic-hydrophobic copolymer into a well-defined amphiphilic block copolymer capable of self-assembly. nih.govresearchgate.net These resulting nanostructures are of great interest for a variety of applications.
Phosphorus-Containing Polymers for Specialized Applications
The ether dimer of tert-butyl α-(hydroxymethyl)acrylate (TBEED) serves as a precursor for novel phosphorus-containing polymers. tandfonline.com These materials are gaining attention for their potential use as flame retardants and adhesives. tandfonline.com In one study, a new acrylate monomer with phosphonic acid ester groups was synthesized from the acid chloride derivative of TBEED. tandfonline.com
The bulk polymerization of this phosphorus-containing monomer resulted in soluble cyclopolymers with a glass transition temperature (Tg) of 44°C and a high char yield of 36% at 580°C, indicating good thermal stability. tandfonline.com Furthermore, this monomer was copolymerized with TBEED in various ratios. tandfonline.com Research showed that the glass transition temperature of the copolymers decreased as the concentration of the phosphonate (B1237965) monomer increased. tandfonline.com The incorporation of the phosphorus-containing monomer also led to an increase in the char residue of the copolymers, enhancing their flame-retardant properties. tandfonline.com
| Molar % of Phosphonate Monomer in Feed | Copolymer Glass Transition Temperature (Tg) |
| 10% | 148°C |
| 30% | 105°C |
| 50% | 93°C |
Table 1: Effect of phosphonate monomer concentration on the glass transition temperature of copolymers with the ether dimer of tert-butyl α-(hydroxymethyl)acrylate (TBEED). Data sourced from tandfonline.com.
Photodegradable and Photoinitiating Polymer Systems
The structure of tert-butyl 2-(hydroxymethyl)acrylate and its derivatives can be modified to create polymers that are responsive to light. Research has demonstrated that the backbone of cyclopolymers derived from the ether dimer of this monomer can be functionalized with photoinitiating groups like α-hydroxyketones. acs.org Photoinitiators are compounds that, upon absorbing light (such as UV radiation), generate reactive radical species. epo.org
These radicals can then initiate the polymerization of other unsaturated monomers in a formulation, a process known as photocuring. epo.org This application is particularly relevant in the fields of coatings, inks, and dental composites, where rapid, on-demand hardening of a liquid resin is required. By attaching the photoinitiating moiety to a polymer backbone, researchers can create macromolecular photoinitiators with specific advantages.
Biomaterials Research and Development (Focus on Material Constructs)
The unique properties of polymers derived from this compound make them suitable for the development of advanced material constructs for engineered systems.
Hydrogels for Material Science and Engineered Systems
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. nih.gov Tert-butyl acrylate is a valuable comonomer in the fabrication of hydrogels, particularly those that are responsive to external stimuli. researchgate.net For instance, hydrogels synthesized by copolymerizing tert-butyl acrylate and acrylic acid exhibit pH-responsive swelling behavior. researchgate.net At a low pH, the hydrogels show very low swelling, while they swell extensively at a neutral pH of 7.4. researchgate.net
The hydrophobic tert-butyl groups and the hydrophilic acrylic acid groups create an amphiphilic network. mdpi.com The balance between these opposing functionalities dictates the hydrogel's swelling capacity, mechanical properties, and responsiveness. mdpi.com By carefully controlling the copolymer composition, hydrogels can be engineered for specific material science applications. Furthermore, these polymers can be formulated into hydrogel nanoparticles, or nanogels, which possess tunable physicochemical properties based on their composition. researchgate.net
| Polymer Type | Role of this compound or Analog | Key Feature |
| pH-Responsive Polymers | Precursor to poly(acrylic acid) block via hydrolysis. nih.gov | Swelling/collapsing based on pH. mdpi.com |
| Amphiphilic Copolymers | Forms the initial hydrophobic block. researchgate.net | Self-assembles into nanostructures. frontiersin.org |
| Phosphorus-Containing Polymers | Dimer is used as a backbone for phosphonate monomers. tandfonline.com | Flame retardancy, adhesion. tandfonline.com |
| Photoinitiating Polymers | Dimer's polymeric backbone is functionalized with photoactive groups. acs.org | Initiates polymerization upon light exposure. epo.org |
| Hydrogels | Comonomer provides hydrophobicity to the network. researchgate.net | Creates stimuli-responsive swelling behavior. researchgate.net |
Table 2: Summary of applications and the role of this compound and its analogs in various functional polymers.
Polymeric Scaffolds for Tissue Engineering Research
Tissue engineering aims to regenerate damaged tissues by utilizing porous scaffolds that support cell growth and differentiation. echemi.com The ideal scaffold should be biocompatible, possess appropriate mechanical properties, and have a surface chemistry that promotes cell adhesion and proliferation. echemi.com While direct research on scaffolds made purely from poly(this compound) is limited, its chemical structure suggests significant potential in this field, primarily through copolymerization with other well-established monomers.
The hydrophilic nature imparted by the hydroxyl group is a key attribute for tissue engineering scaffolds, as it can enhance wettability and facilitate cell attachment. google.com For instance, poly(2-hydroxyethyl acrylate) (PHEA), a polymer with a similar hydroxyl functionality, is known for its use in hydrogels for biomedical applications. nih.gov Copolymers of 2-hydroxyethyl methacrylate with hydrophobic monomers have been shown to exhibit a range of mechanical properties, from rubber-like to leathery, depending on the comonomer content. researchgate.net
By incorporating this compound into copolymers for scaffolds, it is possible to fine-tune the material's properties. The tert-butyl group can modulate the mechanical strength and degradation rate of the scaffold. For example, copolymers of butyl methacrylate and methacrylic acid have been fabricated into porous scaffolds with high porosity and interconnectivity, demonstrating pro-angiogenic potential in vivo. nih.gov
Table 1: Potential Influence of this compound on Polymeric Scaffold Properties (Hypothetical)
| Property | Influence of Hydroxyl Group | Influence of Tert-butyl Group | Potential Outcome in a Copolymer Scaffold |
| Hydrophilicity | Increases surface wettability | Decreases overall water uptake | Balanced hydrophilicity for cell interaction and structural integrity |
| Cell Adhesion | Provides sites for cell attachment | May sterically hinder cell spreading | Controlled cell adhesion and morphology |
| Mechanical Strength | May soften the polymer | Increases stiffness and hardness | Tunable mechanical properties to match native tissue |
| Biodegradability | Can influence hydrolysis rates | May slow down degradation due to steric hindrance | Controlled degradation profile for tissue regeneration |
This table presents hypothetical contributions based on the functional groups of this compound and established principles in biomaterial design.
Coatings and Adhesives Research
In the realm of coatings and adhesives, the performance is dictated by properties such as adhesion to the substrate, durability, flexibility, and chemical resistance. Acrylate-based polymers are widely used in these applications due to their versatility. acs.org The incorporation of functional monomers like this compound can significantly enhance these properties.
The hydroxyl group in this compound can form hydrogen bonds with surfaces, thereby improving adhesion. univarsolutions.com This is a critical factor for the longevity and performance of both coatings and adhesives. Furthermore, this hydroxyl functionality can be used as a cross-linking site, which can improve the cohesive strength and chemical resistance of the cured material. univarsolutions.com
The bulky tert-butyl group also plays a crucial role. It can increase the glass transition temperature (Tg) of the polymer, leading to harder and more scratch-resistant coatings. researchgate.net In adhesive formulations, the bulky side group can influence the viscoelastic properties, affecting tack and peel strength. Copolymers of tert-butyl acrylate are known to exhibit excellent weatherability and low water uptake, which are desirable characteristics for outdoor coatings and durable adhesives. researchgate.net
Table 2: Predicted Impact of this compound on Coating and Adhesive Properties
| Property | Contribution of Hydroxyl Group | Contribution of Tert-butyl Group | Resulting Polymer Characteristic |
| Adhesion | Promotes adhesion to polar substrates via hydrogen bonding | - | Enhanced adhesion |
| Hardness | - | Increases glass transition temperature (Tg) | Increased hardness and scratch resistance |
| Flexibility | Can be tailored by copolymerization | Can reduce chain entanglement | Balanced hardness and flexibility |
| Chemical Resistance | Provides sites for cross-linking | Protects the polymer backbone from hydrolysis | Improved chemical and hydrolytic stability |
| Weatherability | - | Contributes to UV and moisture resistance | Excellent durability for exterior applications |
This table is a predictive summary based on the known effects of hydroxyl and tert-butyl groups in acrylate polymers.
Advanced Composites and Hybrid Materials
This compound can be a valuable component in the synthesis of polymer matrices for advanced composites. The hydroxyl group can be utilized to covalently bond to the surface of reinforcing fillers, such as silica (B1680970) or cellulose, that have been appropriately functionalized. This would lead to improved stress transfer from the matrix to the filler, resulting in a composite with enhanced mechanical properties.
Furthermore, polymers and copolymers derived from this compound can be used to create hybrid materials. For example, block copolymers containing a poly(this compound) segment could self-assemble into nanostructured materials with distinct hydrophilic and hydrophobic domains. Such materials could find applications in areas like nanofiltration membranes or as compatibilizers in polymer blends. Research on poly(tert-butyl acrylate) has shown its utility in creating amphiphilic block copolymers after hydrolysis of the tert-butyl group. cmu.edu A similar strategy could be employed with polymers of this compound to create functional hybrid materials.
Tert Butyl 2 Hydroxymethyl Acrylate As a Versatile Building Block in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The primary utility of tert-butyl 2-(hydroxymethyl)acrylate in the synthesis of complex organic molecules lies in its function as a key intermediate that can be readily prepared and subsequently modified. Its synthesis is typically achieved through a Baylis-Hillman reaction, which introduces a hydroxymethyl group to tert-butyl acrylate (B77674). nih.gov This initial step is crucial as it installs a versatile chemical handle onto the acrylate backbone.
Once synthesized, this compound serves as a precursor for more elaborate monomers. For instance, it can be esterified with 2-bromopropionic acid to yield tert-butyl 2-((2-bromopropanoyloxy)methyl)acrylate (tBBPMA). nih.govrsc.org This derivative is a valuable monomer for atom transfer radical polymerization (ATRP), a controlled polymerization technique.
Furthermore, the tert-butyl ester group can be selectively hydrolyzed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a carboxylic acid. nih.gov This acid can then undergo further reactions. For example, it can be esterified with propargyl bromide to create a trifunctional monomer containing a bromide initiator for ATRP, an alkyne group for click chemistry, and a polymerizable acrylate unit. nih.gov This strategic unmasking of reactive sites allows for the sequential and controlled construction of complex molecular architectures. The ability to introduce multiple functionalities in a stepwise manner makes this compound a foundational element for creating polymers with precisely defined structures and properties.
Table 1: Synthesis of Key Intermediates from Tert-butyl acrylate
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| tert-butyl acrylate | Formalin, DABCO, TEA | This compound | nih.govamazonaws.com |
| This compound | 2-bromopropionic acid, DCC, DMAP | tert-butyl 2-((2-bromopropanoyloxy)methyl)acrylate (tBBPMA) | rsc.orgamazonaws.com |
| tBBPMA | Trifluoroacetic acid (TFA) | 2-((2-bromopropanoyloxy)-methyl)acrylic acid | rsc.org |
Derivatization for Specialized Monomers and Macroinitiators
The hydroxyl and tert-butyl ester groups of this compound are key to its derivatization into a variety of specialized monomers. These monomers are designed with specific reactive functionalities to enable advanced polymerization techniques and the synthesis of well-defined macromolecules.
A significant derivatization pathway involves the conversion of the hydroxyl group into an initiator for controlled radical polymerization. As mentioned, reaction with 2-bromopropionic acid produces tBBPMA, a monomer equipped with an ATRP initiating site. rsc.orgamazonaws.com This monomer can be homopolymerized or copolymerized to create a polymer backbone with pendant initiating groups. Such a polymer is known as a macroinitiator, which can then be used to grow a second type of polymer chain from each repeating unit, leading to the formation of graft copolymers or molecular brushes. amazonaws.com
In a similar vein, a trifunctional monomer, referred to as Br-acrylate-alkyne, has been synthesized from this compound. nih.gov This monomer is engineered to participate in multiple, orthogonal polymerization reactions. The acrylate group allows for initial polymerization, while the pendant 2-bromopropionate and alkyne groups serve as handles for subsequent ATRP and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, respectively. nih.gov
Another example of derivatization is the synthesis of tert-butyl(2-((4-hydroxybutanoyloxy)methyl)acrylate) (tBHBMA). rsc.org This monomer, derived from this compound, contains a hydroxyl group that can initiate ring-opening polymerization (ROP). Homopolymerization of tBHBMA via reversible addition-fragmentation chain-transfer (RAFT) polymerization yields a macroinitiator that can be used to graft polymers like poly(ε-caprolactone) (PCL), creating well-defined graft copolymers. rsc.org
Table 2: Examples of Specialized Monomers Derived from this compound
| Derivative Name | Key Functional Groups | Intended Polymerization Method(s) | Reference |
|---|---|---|---|
| tert-butyl 2-((2-bromopropanoyloxy)methyl)acrylate (tBBPMA) | Acrylate, Bromide | ATRP | nih.govrsc.org |
| Br-acrylate-alkyne monomer | Acrylate, Bromide, Alkyne | Radical Polymerization, ATRP, CuAAC | nih.gov |
| tert-butyl(2-((4-hydroxybutanoyloxy)methyl)acrylate) (tBHBMA) | Acrylate, Hydroxyl | RAFT, ROP | rsc.org |
Integration into Novel Chemical Architectures and Isoprenoid Skeletons
The specialized monomers derived from this compound are instrumental in building novel and complex chemical architectures, particularly in the realm of polymer chemistry. The strategic placement of orthogonal reactive groups allows for the synthesis of macromolecules with a high degree of control over their structure, such as molecular brushes. nih.gov
Molecular brushes are polymers with polymeric side chains densely grafted onto a linear backbone. The use of macroinitiators derived from this compound is a key strategy for their synthesis. For example, a polyacrylate backbone with pendant ATRP initiators can be used to grow side chains of a different monomer, resulting in a well-defined molecular brush. nih.gov Furthermore, the Br-acrylate-alkyne trifunctional monomer allows for the "one-shot" synthesis of asymmetric molecular brushes, where two different types of polymer side chains can be grown from each repeating unit of the backbone simultaneously via ATRP and click chemistry. nih.gov
These advanced polymerization strategies also enable the creation of amphiphilic graft copolymers. For instance, a hydrophobic poly(tert-butyl acrylate) backbone can be grafted with hydrophilic side chains, or vice versa. The tert-butyl groups on the backbone can later be hydrolyzed to yield a hydrophilic poly(acrylic acid) backbone, resulting in an amphiphilic graft copolymer that can self-assemble into micelles or other nanostructures in aqueous environments. rsc.org The ability to create such complex structures is a testament to the versatility of this compound as a starting material. While the direct synthesis of traditional isoprenoid skeletons from this acrylate is not a primary application, its role in constructing highly branched, complex polymeric structures mirrors the architectural complexity found in natural products like isoprenoids. The principles of controlled branching and functionalization are central to both, highlighting the compound's importance in creating sophisticated chemical architectures.
Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | Tert-butyl acrylate | | 2-bromopropionic acid | | Tert-butyl 2-((2-bromopropanoyloxy)methyl)acrylate (tBBPMA) | | Trifluoroacetic acid (TFA) | | Propargyl bromide | | Br-acrylate-alkyne trifunctional monomer | | Tert-butyl(2-((4-hydroxybutanoyloxy)methyl)acrylate) (tBHBMA) | | Poly(ε-caprolactone) (PCL) | | Poly(acrylic acid) | | 2-((2-bromopropanoyloxy)-methyl)acrylic acid | | Tert-butyl 2-(bromomethyl)acrylate |
Analytical and Characterization Methodologies in Research on Tert Butyl 2 Hydroxymethyl Acrylate and Its Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the chemical structure of the monomer and tracking the chemical changes that occur during polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of tert-butyl 2-(hydroxymethyl)acrylate and its polymers. itu.edu.tr Both ¹H and ¹³C NMR are routinely used to provide detailed information about the molecular framework. nanalysis.com
For the This compound monomer , ¹H NMR spectroscopy allows for the identification and assignment of all protons in the molecule. The vinyl protons (=CH₂) typically appear as distinct signals in the downfield region of the spectrum. The protons of the hydroxymethyl group (-CH₂OH) and the methyl protons of the bulky tert-butyl group (C(CH₃)₃) exhibit characteristic chemical shifts. The integration of these signals confirms the ratio of protons, affirming the molecule's identity.
Upon polymerization to poly(this compound) , the most significant change observed in the ¹H NMR spectrum is the disappearance of the sharp signals corresponding to the vinyl protons. researchgate.net These are replaced by broad signals that form the polymer backbone. The signals for the tert-butyl and hydroxymethyl side-chain protons remain, although they may be broadened and slightly shifted due to the change in the chemical environment. Analysis of copolymers, such as poly(tert-butyl acrylate-ran-hydroxyethyl acrylate), demonstrates these characteristic spectral features, with broad peaks in the regions of 1.4-1.9 ppm and 2.2-2.5 ppm corresponding to the polymer backbone. researchgate.net
¹³C NMR provides complementary information, confirming the carbon skeleton of the monomer. Key signals include those for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the acrylate (B77674) and hydroxymethyl groups. In the polymer spectrum, the disappearance of the sp² hybridized vinyl carbon signals and the appearance of sp³ hybridized backbone carbon signals are definitive indicators of successful polymerization.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Monomer
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinyl Protons (=CH₂) | 5.8 - 6.4 | 125 - 128 |
| Hydroxymethyl Protons (-CH₂OH) | ~4.2 | ~64 |
| Hydroxyl Proton (-OH) | Variable (depends on solvent, concentration) | N/A |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.5 | ~28 |
| Acrylate Carbonyl (C=O) | N/A | ~166 |
| Acrylate α-Carbon (C=C) | N/A | ~138 |
| tert-Butyl Quaternary Carbon | N/A | ~81 |
Note: Predicted values are based on the analysis of similar structures such as tert-butyl acrylate and 2-hydroxyethyl acrylate. Actual values may vary based on solvent and experimental conditions. chemicalbook.comamazonaws.comchemicalbook.com
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in both the monomer and the resulting polymer. scribd.com
The monomer spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. amazonaws.com A strong, sharp peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the ester group. spectroscopyonline.com Bands associated with the vinyl group, including C=C stretching near 1635 cm⁻¹ and C-H out-of-plane bending around 985 and 910 cm⁻¹, are also key features. nist.govchemicalbook.com Additionally, C-O stretching vibrations from the ester and alcohol functionalities appear in the 1300-1100 cm⁻¹ region. scribd.com
During polymerization , the most notable change in the FT-IR spectrum is the disappearance or significant reduction of the absorption bands associated with the vinyl group (e.g., C=C stretching). scribd.com The characteristic bands for the hydroxyl (O-H stretch) and carbonyl (C=O stretch) groups are retained in the polymer spectrum, confirming that these functional groups remain intact in the side chain. Studies on related polyacrylates, such as poly(n-butyl acrylate), confirm the persistence of the strong carbonyl absorption band post-polymerization. scribd.com
Table 2: Key FT-IR Absorption Bands for this compound and its Polymer
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Monomer) | Expected Wavenumber (cm⁻¹) (Polymer) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) | 3500 - 3200 (broad) |
| Carbonyl (C=O) | C=O Stretch | ~1715 | ~1725 |
| Alkene (C=C) | C=C Stretch | ~1635 | Absent |
| Ester (C-O) | C-O Stretch | 1300 - 1150 | 1300 - 1150 |
| Alkane (C-H) | C-H Stretch | 2980 - 2850 | 2980 - 2850 |
Note: Wavenumbers are approximate and based on data for analogous acrylate monomers and polymers. scribd.comspectroscopyonline.comnist.govchemicalbook.comspectrabase.com
Chromatographic Analysis of Polymer Molecular Architectures
Chromatographic methods are essential for separating and analyzing polymer chains based on their size, providing critical data on the success and control of the polymerization process.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of polymers. regulations.gov The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.
For polymers of this compound, GPC analysis provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is characteristic of a well-controlled or "living" polymerization process. For instance, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are often used to synthesize well-defined poly(tert-butyl acrylate) with low polydispersity. researchgate.net GPC analysis of such polymers shows a shift to lower retention times (higher molecular weight) as the polymerization progresses, with the PDI remaining low. itu.edu.trresearchgate.net
Table 3: Illustrative GPC Data for a Poly(tert-butyl acrylate) Synthesized via Controlled Polymerization
| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|
| Poly(tBuA) Macroinitiator | 9,500 | 11,500 | 1.21 |
| Poly(tBuA-b-MMA) Block Copolymer | 25,200 | 28,700 | 1.14 |
Data is illustrative and adapted from a study on poly(tert-butyl acrylate-b-methyl methacrylate). itu.edu.tr Mₙ = Number-average molecular weight; Mₙ = Weight-average molecular weight.
Thermal and Morphological Analysis in Polymer Research
Understanding the thermal properties of poly(this compound) is vital for determining its processing conditions and end-use applications.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. mit.edu It is widely used to determine the thermal transitions of a polymer, most notably the glass transition temperature (T₉). youtube.com
The glass transition temperature is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. youtube.com This transition corresponds to the onset of cooperative segmental motion of the polymer chains. For poly(this compound), the T₉ would be a key parameter influencing its mechanical properties at different temperatures.
The specific T₉ of poly(this compound) is not widely reported, but it can be estimated by examining related polymers. The T₉ is influenced by factors such as chain flexibility, intermolecular forces, and the bulkiness of the side groups. sigmaaldrich.com The bulky tert-butyl group in poly(tert-butyl acrylate) restricts chain mobility, leading to a relatively high T₉ compared to other poly(alkyl acrylates) like poly(n-butyl acrylate). sigmaaldrich.com The presence of the hydroxyl group in the side chain of poly(this compound) would be expected to increase the T₉ further due to hydrogen bonding, which creates strong intermolecular interactions and further restricts chain motion.
Table 4: Glass Transition Temperatures (T₉) of Related Acrylate Polymers
| Polymer | Glass Transition Temperature (T₉) (°C) |
|---|---|
| Poly(tert-butyl acrylate) | 32 - 38 |
| Poly(n-butyl acrylate) | -54 |
| Poly(2-hydroxyethyl acrylate) | 15 (as hydrogel) |
| Poly(methyl methacrylate) | ~105 |
Values are approximate and compiled from various sources. The T₉ of a specific polymer sample can be influenced by its molecular weight and polydispersity. sigmaaldrich.comnih.govpolymersource.cacmu.edu
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of polymeric materials. The methodology involves monitoring the mass of a polymer sample as it is subjected to a controlled temperature program in a specified atmosphere, typically nitrogen or air. For polymers derived from this compound, TGA provides critical data on the temperatures at which degradation processes begin, the kinetics of decomposition, and the amount of residual mass at high temperatures.
Research on various polyacrylates demonstrates that their thermal degradation often occurs in multiple steps. researchgate.net The initial and main degradation steps for copolymers are influenced by the nature of the comonomers and their arrangement in the polymer chain. researchgate.net For instance, studies on copolymers containing acrylate and methacrylate (B99206) units show that the main thermal degradation can occur in the temperature range of 220–250°C. researchgate.net The thermal decomposition of polymers like poly N-isopropylacrylamide (PNIPA) has been shown to occur in three distinct stages of mass loss. mdpi.com
In the context of polymers containing the tert-butyl ester group, the first degradation step is often associated with the loss of isobutylene (B52900) from the tert-butyl group. The subsequent degradation involves the decomposition of the main polymer backbone. The presence of the hydroxymethyl group may influence the degradation profile, potentially through intermolecular or intramolecular reactions at elevated temperatures. TGA thermograms for these polymers typically show a significant mass loss corresponding to these decomposition events. The analysis allows for the determination of key parameters such as the onset degradation temperature (T_onset) and the temperature of maximum degradation rate (T_max), which are crucial for defining the material's thermal processing window and service temperature limits. researchgate.netresearchgate.net Isoconversional kinetic models, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often applied to TGA data obtained at multiple heating rates to calculate the activation energy of the degradation process as a function of conversion. mdpi.comnih.gov
Table 1: Representative TGA Data for Acrylate-Based Copolymers
This table presents typical thermal degradation data for acrylate copolymers, illustrating the type of information obtained from TGA measurements.
| Polymer System | Onset Decomposition T_onset (°C) | Major Decomposition Stage (°C) | Reference |
| Poly(AN-co-BuA) | > 290 | - | researchgate.net |
| Poly(2-EHA) | ~250 (at 5 °C/min) | - | nih.gov |
| PNIPA | ~300 | 395-425 | mdpi.com |
| HEMA-MMA Copolymer | 220-250 | - | researchgate.net |
Transmission Electron Microscopy (TEM) for Polymer Morphology
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale morphology of polymeric materials. For polymers synthesized from this compound, especially in the form of block copolymers, latex particles, or composites, TEM provides direct evidence of their structure, size, and spatial organization.
To achieve sufficient contrast between different polymer phases (e.g., in a block copolymer), staining with heavy metal compounds like ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄) is often necessary. researchgate.net These agents preferentially stain one of the phases, making it appear darker in the TEM image. For example, in studies of poly(n-butyl acrylate)/poly(methyl methacrylate) core-shell particles, RuO₄ staining allows for clear differentiation of the soft poly(n-butyl acrylate) phase. researchgate.net
Research on block copolymers containing poly(tert-butyl acrylate) has utilized TEM to visualize self-assembled structures. researchgate.net For example, mixed polymer brushes of poly(tert-butyl acrylate) and polystyrene on silica (B1680970) particles have been shown to form distinct nanostructures depending on the casting solvent. researchgate.net Similarly, amphiphilic block copolymers derived from tert-butyl acrylate precursors can self-assemble in solution to form nano-assemblies like spherical or cylindrical micelles, the morphology of which can be confirmed by TEM. cmu.edu The combination of TEM with other techniques like solid-state NMR can provide a quantitative understanding of the morphology, such as the extent of core coverage by the shell in core-shell particles and the thickness of the interphase. researchgate.net
Rheological and Mechanical Property Investigations of Derived Materials
The rheological and mechanical properties of materials derived from this compound are critical for determining their processing behavior and end-use performance.
Rheological Investigations: Rheology is the study of the flow and deformation of matter. For polymer solutions or melts, rheological measurements provide information on viscosity as a function of shear rate, temperature, and polymer concentration. This is crucial for applications such as coatings, where the viscosity profile dictates application properties like sag (B610663) resistance and leveling. Studies on poly(n-butyl acrylate) have demonstrated how molecular weight influences rheological parameters. researchgate.net The bulky tert-butyl group in polymers can reduce chain entanglements in solution, leading to lower viscosity at high solids content, which is an advantage in formulating low-VOC (Volatile Organic Compound) coatings. univarsolutions.com The presence of a long alkyl side chain in some high-molecular-weight polyacrylates can induce non-Newtonian flow behavior even at low shear rates. nih.gov
Mechanical Property Investigations: Mechanical testing quantifies properties such as stiffness (tensile modulus), strength (tensile strength), and elasticity (elongation at break). For polymers based on this compound, these properties are influenced by factors like molecular weight, copolymer composition, and crosslink density. The relatively high glass transition temperature (T_g) of poly(tert-butyl acrylate) imparts hardness to copolymers. univarsolutions.com The branching of the tert-butyl group can also promote interlocking between polymer chains, enhancing the cohesive strength and mechanical stability of the material. univarsolutions.com Research on copolymers of hydrophilic 2-hydroxyethyl methacrylate (HEMA) with hydrophobic acrylates like n-butyl acrylate shows that mechanical properties can be tailored by adjusting the comonomer ratio. nih.gov While poly(HEMA) itself has a certain tensile strength and elongation, copolymerization can significantly enhance these properties, achieving higher strength and much greater strain-at-break. nih.gov
Table 2: Mechanical Properties of Hydrophilic Acrylate Copolymers Swollen in Water
This interactive table shows representative mechanical properties for copolymers of 2-hydroxyethyl methacrylate with n-butyl acrylate, demonstrating how composition affects performance. Similar investigations are crucial for polymers of this compound.
| Comonomer | Weight Fraction of Comonomer | Tensile Modulus (E) (MPa) | Tensile Strength (σ_u) (MPa) | Strain-at-Break (ε_u) | Reference |
| n-Butyl Acrylate | 0.36 - 0.56 | 0.17 - 0.50 | 0.7 - 0.9 | 5.0 - 7.0 | nih.gov |
| Dodecyl Methacrylate | 0.30 - 0.62 | 12 - 32 | 3 - 4 | - | nih.gov |
Surface Characterization of Modified Polymeric Materials
The surface properties of polymeric materials are critical for applications involving adhesion, wettability, and biocompatibility. For materials derived from this compound, surface characterization provides insights into their interaction with liquids and other surfaces.
The primary technique for assessing surface wettability is contact angle measurement. numberanalytics.com A goniometer is used to measure the angle formed by a liquid droplet at the solid surface. numberanalytics.comdtic.mil A high contact angle indicates a hydrophobic (low-wetting) surface, while a low contact angle signifies a hydrophilic (high-wetting) surface.
Polymers containing the tert-butyl acrylate moiety are inherently hydrophobic. Research has shown that a poly(tert-butyl acrylate) brush can exhibit a water contact angle of 92°. cmu.edu The presence of the hydroxymethyl group in the this compound monomer would be expected to increase surface hydrophilicity compared to standard poly(tert-butyl acrylate). A powerful application of these polymers is in creating stimuli-responsive surfaces. For example, the tert-butyl ester groups can be cleaved to form acrylic acid units, dramatically changing the surface from hydrophobic to hydrophilic. This conversion can decrease the water contact angle from 92° for the poly(tert-butyl acrylate) to as low as 15° for the resulting poly(acrylic acid) surface, effectively wetting the surface. cmu.edu
From contact angle measurements with several liquids of known surface tension, the surface free energy of the polymer and its dispersive and polar components can be calculated. msu.ru Another advanced technique for this purpose is inverse gas chromatography (IGC), which has been used to determine the surface properties and thermodynamic parameters of adsorption for copolymers containing acrylate and silsesquioxane units. nih.gov
Table 3: Water Contact Angle Data for Poly(acrylate) Surfaces
This table illustrates how chemical modification of a poly(tert-butyl acrylate) surface dramatically alters its wettability, as measured by the advancing contact angle of water.
| Polymer Surface | Advancing Water Contact Angle (°) | Surface Character | Reference |
| Poly(tert-butyl acrylate) | 92 | Hydrophobic | cmu.edu |
| Poly(acrylic acid) (from deprotection) | 15 | Hydrophilic | cmu.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
